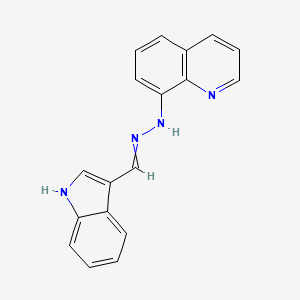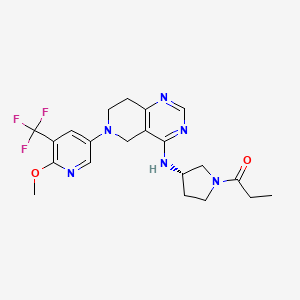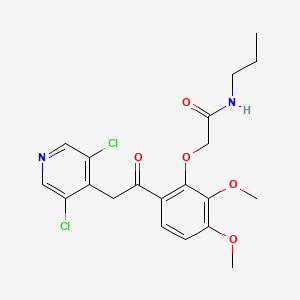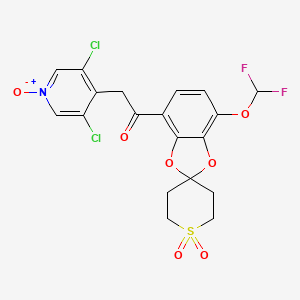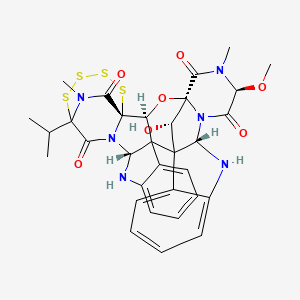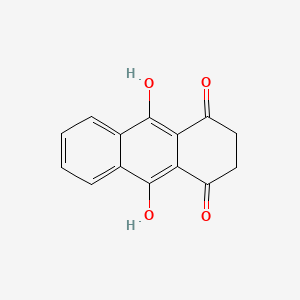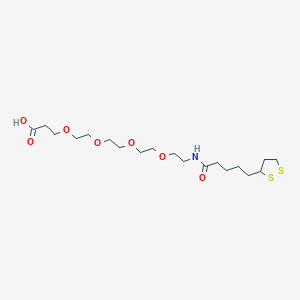
Lipoamido-PEG4-acid
Übersicht
Beschreibung
Lipoamido-PEG4-acid is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . The molecular formula of this compound is C19H35NO7S2 .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of this compound is approximately 453.6 g/mol . The functional groups present in this compound are Lipoamide/Acid .Chemical Reactions Analysis
This compound is used as a linker in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
This compound has a molecular weight of 453.61 and a molecular formula of C19H35NO7S2 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen
Gene Delivery and Lipoplex Vectors
Lipoamido-PEG4-acid plays a role in the stabilization of gene delivery vectors. Research has focused on nanoparticles stabilized with PEG coatings, where components are designed to be cleaved once internalized by the target cell. For example, a study by Mustapa et al. (2009) discusses the use of PEG-stabilized ternary lipopolyplex vectors in gene delivery, highlighting the significance of PEG in enhancing transfection activities and complex stabilities in various cell types (Mustapa et al., 2009).
Liposomal Drug Delivery Systems
This compound is essential in liposomal drug delivery systems. It enhances circulation times and reduces immunogenicity of therapeutic agents. Semple et al. (2005) emphasized the role of PEG-lipid derivatives in prolonging liposome circulation and reducing immune responses, which is crucial for the effective delivery of nucleic acids and liposomal formulations in therapeutic applications (Semple et al., 2005).
Surface Modification for Stealth Behavior
The surface modification of liposomes using compounds like this compound results in stealth liposomes, which are less recognizable by the immune system. This is detailed in research by Nag & Awasthi (2013), who discuss the development of materials for surface engineering of liposomes and other nanomaterials, highlighting the role of PEG-linked phospholipids in prolonging circulation half-life and improving drug delivery efficiency (Nag & Awasthi, 2013).
Stability and Mechanical Properties in Drug Delivery
The stability and mechanical properties of drug delivery vehicles are influenced by the inclusion of this compound. For instance, Abou-Saleh et al. (2014) investigated the effect of PEG-lipid on microbubble properties in drug delivery, finding that PEGylation impacts microbubble abundance, stability, and mechanical response, which are key factors in therapeutic applications (Abou-Saleh et al., 2014).
Nanocarrier Construction for Biological Applications
This compound is used in constructing multifunctional nanocarriers for biological applications. Sharma et al. (2011) synthesized dendrimer and miktoarm nanocarriers containing poly(ethylene glycol) for cell internalization and reactive oxygen species reduction, demonstrating the versatility and efficacy of PEG-lipid conjugates in cellular applications (Sharma et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO7S2/c21-18(4-2-1-3-17-6-16-28-29-17)20-7-9-25-11-13-27-15-14-26-12-10-24-8-5-19(22)23/h17H,1-16H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFPDZROPSGMGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B608506.png)
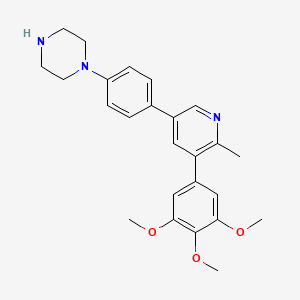


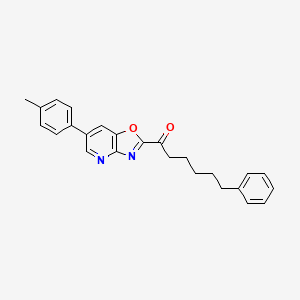
![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)
